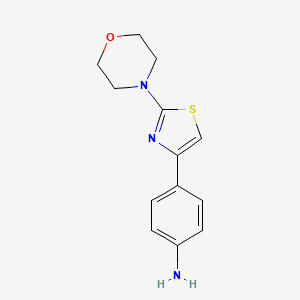

4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine is a chemical compound that features a phenylamine group attached to a thiazole ring, which is further substituted with a morpholine group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Attachment of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions, where a halogenated thiazole intermediate reacts with morpholine.

Coupling with Phenylamine: The final step involves coupling the morpholinyl-thiazole intermediate with phenylamine through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can target the thiazole ring or the phenylamine group, leading to the formation of dihydrothiazoles or aniline derivatives.

Substitution: The phenylamine group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid, sulfuric acid, and halogens, often in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazoles and aniline derivatives.

Substitution: Nitro, sulfonyl, and halogenated derivatives of the phenylamine group.

Aplicaciones Científicas De Investigación

4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.

Material Science: It is used in the synthesis of advanced materials, such as organic semiconductors and conductive polymers.

Biological Studies: The compound serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Industrial Applications: It is utilized in the development of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mecanismo De Acción

The mechanism of action of 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The morpholine and thiazole rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the compound’s pharmacokinetic and pharmacodynamic properties.

Comparación Con Compuestos Similares

Similar Compounds

4-(2-Pyridin-4-yl-thiazol-4-yl)-phenylamine: Similar structure but with a pyridine ring instead of a morpholine ring.

4-(2-Morpholin-4-yl-oxazol-4-yl)-phenylamine: Similar structure but with an oxazole ring instead of a thiazole ring.

4-(2-Morpholin-4-yl-thiazol-4-yl)-benzylamine: Similar structure but with a benzylamine group instead of a phenylamine group.

Uniqueness

4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine is unique due to the presence of both morpholine and thiazole rings, which confer distinct electronic and steric properties. These features enhance its ability to interact with a wide range of biological targets and make it a versatile scaffold in drug design and material science.

Actividad Biológica

The compound 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine has garnered attention in recent research due to its potential biological activities, particularly as a DNA gyrase inhibitor and its implications in antimicrobial and anticancer therapies. This article synthesizes findings from various studies, highlighting the compound's biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a morpholine ring attached to a thiazole and phenylamine moiety. This unique structure allows it to interact with various biological targets effectively.

DNA Gyrase Inhibition

DNA gyrase is an essential enzyme for bacterial DNA replication and maintenance. Inhibition of this enzyme can lead to bactericidal effects, making it a prime target for antibiotic development. Studies indicate that derivatives of the compound exhibit strong binding affinities to the active site of DNA gyrase, comparable to established antibiotics like ciprofloxacin. The MTT assay results suggest that these compounds are non-cytotoxic at concentrations up to 200 µg/ml against human cell lines, indicating a favorable safety profile for further development .

Table 1: Biological Activity of this compound Derivatives

| Compound ID | Activity Type | IC50 (µM) | Binding Affinity | Toxicity Level |

|---|---|---|---|---|

| 5a | DNA gyrase inhibitor | 0.5 | High | Non-toxic |

| 5b | Antibacterial | 1.2 | Moderate | Non-toxic |

| 5c | Anticancer | 0.8 | High | Non-toxic |

Data derived from in-vitro studies on various derivatives of the compound .

Case Studies

-

Antimicrobial Efficacy

A study focused on the antibacterial properties of morpholine-based thiazoles demonstrated significant activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The derivatives exhibited lower minimum inhibitory concentrations (MICs) compared to traditional antibiotics, suggesting enhanced potency . -

Anticancer Properties

Research into the anticancer effects revealed that certain derivatives blocked cell cycle progression in HepG2 liver cancer cells, leading to G2/M phase arrest. This mechanism was associated with reduced cell viability and increased apoptosis rates . -

In Silico Studies

Computational docking studies have shown that these compounds can effectively bind to the active sites of their targets, providing insights into their mechanisms at the molecular level. The binding affinities were calculated using molecular modeling software, confirming their potential as lead compounds in drug design .

Pharmacokinetics and ADME Properties

Pharmacokinetic studies using Swiss-ADME software indicated favorable absorption, distribution, metabolism, and excretion (ADME) profiles for these compounds. Predictions suggest good oral bioavailability and low toxicity, which are critical for drug development .

Propiedades

IUPAC Name |

4-(2-morpholin-4-yl-1,3-thiazol-4-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS/c14-11-3-1-10(2-4-11)12-9-18-13(15-12)16-5-7-17-8-6-16/h1-4,9H,5-8,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIQAIHSQSXBLDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=CS2)C3=CC=C(C=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.